molecular formula C12H12N2O4 B2894177 [3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid CAS No. 923247-91-0

[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid

Numéro de catalogue: B2894177
Numéro CAS: 923247-91-0
Poids moléculaire: 248.238
Clé InChI: GFXRQJWQOBKJIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Phthalazinone Derivatives

Phthalazinones, a class of nitrogen-containing heterocyclic compounds, have been studied since the early 20th century. Their synthesis often involves reactions between hydrazine derivatives and phthalic anhydride or related precursors. For example, phthalazinones were initially synthesized via condensation of phthalic anhydride with hydrazine hydrate in acetic acid, yielding the core 1,4-dihydrophthalazin-4-one structure. Over time, modifications such as alkylation, acylation, and fusion with other heterocycles expanded their structural diversity.

A pivotal advancement emerged in the 2000s with the development of substituted phthalazinones for biomedical applications. For instance, GlaxoSmithKline researchers reported phthalazinone amides like 3g (Chart 1 in ), which demonstrated potent histamine H~1~ receptor antagonism for allergic rhinitis treatment. These efforts highlighted the scaffold’s versatility, enabling substitutions at the 1-, 3-, and 4-positions to optimize pharmacokinetic properties.

Table 1: Key Milestones in Phthalazinone Derivative Synthesis

Year Innovation Reference
2006 Synthesis of 2-[1-(4-oxophthalazin-1-yl)alkyl]isoindole-diones via phthalyl-amino acid fusion
2015 Multicomponent synthesis of thiadiazinyl-phthalazine-diones using phenacyl bromides
2017 Development of phthalazinone amides with prolonged H~1~ receptor antagonism

Position of [3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic Acid in Heterocyclic Chemistry

The compound this compound (C~12~H~12~N~2~O~4~) features a phthalazinone core substituted at the 1- and 3-positions. The 1-position bears an acetic acid group (-CH~2~COOH), while the 3-position has a 2-hydroxyethyl chain (-CH~2~CH~2~OH). This structure places it within the broader family of 3,4-dihydrophthalazin-4-ones, which are characterized by a partially saturated bicyclic system.

Table 2: Structural Comparison with Related Phthalazinones

Compound Substituents Key Features
3g (from ) 3-(pyrrolidine), 1-(amide) High H~1~ receptor affinity
72 (from ) 4-phenyl, 1-(unsubstituted) Base structure for fused derivatives
Target compound 3-(2-hydroxyethyl), 1-(acetic acid) Polar substituents enhancing hydrophilicity

The hydroxyethyl and acetic acid groups confer distinct physicochemical properties, such as increased water solubility compared to alkyl-substituted analogues. This aligns with modern trends in drug design, where polar moieties are introduced to improve bioavailability.

Research Significance and Academic Interest

Phthalazinones are valued for their dual utility as bioactive agents and synthetic intermediates. The target compound’s acetic acid group enables further functionalization via esterification or amidation, making it a versatile building block for conjugate synthesis. Additionally, its hydroxyethyl side chain mirrors substitutions in clinically explored H~1~ antagonists (e.g., 3g ), suggesting potential for structure-activity relationship (SAR) studies in immunopharmacology.

Academic interest also stems from its applicability in multicomponent reactions. For example, analogous phthalazinones have been used in Povarov reactions to synthesize fused polyheterocycles. The electron-deficient phthalazinone core can act as a dienophile or dipolarophile, facilitating cycloadditions.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on phthalazinones as kinase inhibitors and anti-inflammatory agents. However, literature on this compound remains sparse. Key gaps include:

  • Synthetic Optimization : While its structure suggests synthesis via hydrazine-phthalic anhydride routes, detailed protocols for introducing the hydroxyethyl and acetic acid groups are undocumented in available literature.
  • Biological Profiling : Unlike analogues such as 3g , no data exist on its receptor binding or enzymatic inhibition profiles.
  • Computational Modeling : Molecular docking studies to predict interactions with histamine receptors or other targets are absent.

Table 3: Research Gaps and Proposed Directions

Gap Area Proposed Investigation
Synthesis Optimize stepwise alkylation/acylation of phthalazinone core
Bioactivity Screen for H~1~/H~3~ receptor affinity or VEGF inhibition
Stability Assess hydrolytic/degradation profiles under physiological conditions

Propriétés

IUPAC Name

2-[3-(2-hydroxyethyl)-4-oxophthalazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-6-5-14-12(18)9-4-2-1-3-8(9)10(13-14)7-11(16)17/h1-4,15H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXRQJWQOBKJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CCO)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923247-91-0
Record name 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid is a compound with potential therapeutic applications due to its unique structural characteristics and biological properties. This article explores its biological activity, synthesizing findings from various studies and sources.

  • Chemical Name : this compound
  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 204.21 g/mol
  • CAS Number : 25947-11-9

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on cellular mechanisms, particularly in relation to oxidative stress and hypoxia.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antihypoxic Effects

In vivo pharmacological trials have shown that this compound possesses potent antihypoxic effects. For example, studies involving animal models have reported that administration of the compound significantly prolongs survival times during induced hypoxic conditions. The compound's mechanism appears to involve the preservation of energy-rich compounds like ATP in cerebral tissues during episodes of oxygen deprivation .

Case Studies

  • Study on Hypoxia in Mice :
    • Objective : To assess the protective effects on cerebral tissue during acute hypoxia.
    • Methodology : Mice were subjected to normobaric hypoxia, and the compound was administered prior to exposure.
    • Results : The compound demonstrated a survival time increase of up to 180% compared to control groups treated with standard antihypoxic agents like piracetam .
  • Cell Culture Studies on Oxidative Stress :
    • Objective : To evaluate the antioxidant capacity in human cell lines.
    • Methodology : Various concentrations of the compound were tested against oxidative stress induced by H2O2.
    • Results : The compound significantly reduced cell death and oxidative stress markers, highlighting its protective role against oxidative damage .

The biological activity of this compound is attributed to several mechanisms:

  • Free Radical Scavenging : The structure allows for effective interaction with free radicals, thus mitigating oxidative stress.
  • Energy Preservation : By maintaining ATP levels during hypoxic conditions, the compound supports cellular metabolism and function under stress .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known compounds:

CompoundAntioxidant ActivityAntihypoxic EffectMechanism of Action
[3-(2-Hydroxyethyl)-4-oxo...]HighSignificantFree radical scavenging; ATP preservation
PiracetamModerateLowNeuroprotective effects
MeclofenoxateModerateModerateEnergy metabolism support

Comparaison Avec Des Composés Similaires

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound reduces lipophilicity compared to benzyl or halogenated benzyl substituents, which may influence membrane permeability and metabolic stability .

Pharmacological Activity Comparisons

Antimicrobial Activity

  • Benzyl and Halogenated Derivatives : Compounds like 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 301172-03-2) show broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli . Halogenated analogs (e.g., 4-bromo-2-fluorobenzyl) demonstrate enhanced potency against Gram-positive pathogens due to increased electron-withdrawing effects .
  • Hydrazide Derivatives : Compounds such as B2 (propylbenzohydrazide) exhibit moderate activity, suggesting that substituent polarity and chain length modulate efficacy .

Enzyme Inhibitory Potential

  • Acetylcholinesterase (AChE) Inhibition: Structurally related indole-phthalazinone hybrids (e.g., compound 509 from Rubrobacter radiotolerans) show AChE inhibitory activity, highlighting the phthalazinone core’s role in targeting neurological enzymes .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound logP* Water Solubility (mg/mL) Melting Point (°C)
[3-(2-Hydroxyethyl)-...]acetic acid 0.85 12.3 (predicted) 215–220 (dec.)
2-(3-Benzyl-4-oxo-...)acetic acid 2.78 0.45 185–188
2-(3-(4-Bromo-2-fluorobenzyl)-...)acetic acid 3.12 0.21 192–195
B2 1.95 1.8 170–173

*Calculated using ChemDraw.

Q & A

Q. What are the established synthetic routes for [3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting from phthalic anhydride or pre-functionalized phthalazine intermediates. For example:

  • Step 1 : Condensation of phthalic anhydride with hydrazine derivatives to form the phthalazinone core.
  • Step 2 : Alkylation or hydroxyethylation at the N-3 position using 2-chloroethanol or ethylene oxide under basic conditions (e.g., potassium tert-butoxide in DMF at ambient temperature) .
  • Step 3 : Acetic acid side-chain introduction via nucleophilic substitution or ester hydrolysis.
    Purity Optimization :
  • Use HPLC or GC-MS to monitor reaction progress.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies proton environments (e.g., hydroxyethyl protons at δ ~3.6–4.0 ppm, phthalazine carbonyl at δ ~165–170 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region.
  • Mass Spectrometry :
    • High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 279.25 for C₁₃H₁₄N₂O₄) .
  • X-ray Crystallography :
    • Single-crystal analysis (e.g., Cu-Kα radiation, 153 K) resolves tautomerism and hydrogen-bonding networks in the solid state .

Q. What preliminary biological screening data exist for this compound, and how should assays be designed?

Methodological Answer:

  • Reported Activities : Derivatives of similar phthalazinones show cytotoxicity (IC₅₀ ~5–20 µM in HeLa cells) via apoptosis induction and anti-inflammatory effects (COX-2 inhibition at 10 µM) .
  • Assay Design :
    • In vitro : Use MTT/WST-1 assays for cytotoxicity; ELISA for cytokine profiling (e.g., IL-6, TNF-α).
    • Target Identification : Perform kinase profiling or thermal shift assays to identify binding partners.
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2 inhibition) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize reaction pathways and biological target binding?

Methodological Answer:

  • Reaction Path Search :
    • Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
    • Apply the ICReDD platform to integrate quantum calculations with experimental data, reducing trial-and-error synthesis .
  • Molecular Docking :
    • Dock the compound into protein targets (e.g., PARP-1, COX-2) using AutoDock Vina. Prioritize poses with favorable ΔG (< -8 kcal/mol) and hydrogen bonds to catalytic residues .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell passage number).
  • Strategies :
    • Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7, HEK293).
    • Standardize protocols (e.g., ATP concentration in luminescence assays).
    • Use meta-analysis to compare datasets from PubChem BioAssay or ChEMBL .

Q. What advanced strategies can improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility.
  • Prodrug Design : Esterify the acetic acid moiety (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Nanocarriers : Encapsulate in PEGylated liposomes (size ~100 nm) or PLGA nanoparticles (drug loading > 80%) to prolong circulation .

Q. How can reaction parameters (solvent, catalyst) be systematically optimized for scale-up?

Methodological Answer:

  • DoE (Design of Experiments) :
    • Vary solvent polarity (DMF vs. THF), base strength (KOH vs. DBU), and temperature (25–80°C).
    • Analyze yield/purity via response surface methodology (JMP or Minitab software).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles (EN166/ISO4849).
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetonitrile).
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in approved containers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.